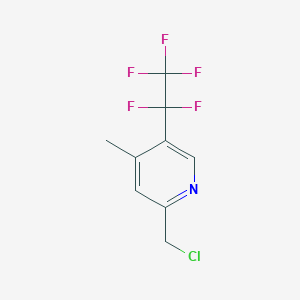

2-Chloromethyl-4-methyl-5-pentafluoroethylpyridine

Description

2-Chloromethyl-4-methyl-5-pentafluoroethylpyridine is a halogenated pyridine derivative characterized by a chloromethyl group at position 2, a methyl group at position 4, and a pentafluoroethyl substituent at position 3. The chloromethyl group enhances reactivity, enabling nucleophilic substitution reactions, while the pentafluoroethyl group contributes strong electron-withdrawing effects, influencing the pyridine ring’s electronic properties.

Properties

Molecular Formula |

C9H7ClF5N |

|---|---|

Molecular Weight |

259.60 g/mol |

IUPAC Name |

2-(chloromethyl)-4-methyl-5-(1,1,2,2,2-pentafluoroethyl)pyridine |

InChI |

InChI=1S/C9H7ClF5N/c1-5-2-6(3-10)16-4-7(5)8(11,12)9(13,14)15/h2,4H,3H2,1H3 |

InChI Key |

WUXBRCJDXNKOFT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C(C(F)(F)F)(F)F)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several methods. One approach is the reaction of commercially available 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide, yielding the desired product . Further optimization and variations may exist, but this provides a starting point.

Industrial Production: Industrial-scale production methods for this specific compound are not widely documented. research and development in this area may yield more efficient processes in the future.

Chemical Reactions Analysis

Reactivity: Due to the presence of strong electron-withdrawing substituents (fluorine atoms) in the aromatic ring, fluoropyridines like our compound exhibit reduced basicity and lower reactivity compared to their chlorinated or brominated analogues. Common reactions include substitution, cyclization, and other transformations.

Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For instance, the Umemoto reaction or Balts-Schiemann reaction may be employed for fluorination. Pd/C catalysts with ammonium formate can facilitate various transformations .

Major Products: The major products formed from reactions involving 2-Chloromethyl-4-methyl-5-pentafluoroethylpyridine would include derivatives with different substituents or functional groups.

Scientific Research Applications

Chemistry: Researchers explore this compound’s reactivity and use it as a building block for more complex molecules. Its unique properties make it valuable in synthetic chemistry.

Biology and Medicine: While specific applications are not well-documented, fluorinated compounds often find use in drug discovery and imaging agents. Fluorine-containing molecules have been studied for their potential in various biological contexts.

Industry: Fluorine-modified compounds are sought after for their improved properties, such as increased stability and bioavailability. Applications in agrochemicals and pharmaceuticals are promising .

Mechanism of Action

The precise mechanism by which 2-Chloromethyl-4-methyl-5-pentafluoroethylpyridine exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.

Biological Activity

2-Chloromethyl-4-methyl-5-pentafluoroethylpyridine is a fluorinated pyridine derivative notable for its unique chemical structure, which includes a chloromethyl group and a pentafluoroethyl substituent. This compound has garnered attention for its potential biological activities, particularly in agricultural applications as an insecticide and herbicide. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The molecular formula of 2-Chloromethyl-4-methyl-5-pentafluoroethylpyridine is with a molecular weight of approximately 303.66 g/mol. The presence of multiple fluorine atoms enhances its stability and alters its electronic properties, contributing to its biological activity.

Biological Activity Overview

Research indicates that 2-chloromethyl-4-methyl-5-pentafluoroethylpyridine exhibits significant insecticidal properties. Its mechanism of action is primarily linked to interference with the nervous systems of target organisms, similar to other fluorinated compounds. Additionally, there are indications that this compound may possess antimicrobial properties, although specific data on these effects remain limited.

Insecticidal Properties

The insecticidal efficacy of 2-chloromethyl-4-methyl-5-pentafluoroethylpyridine is attributed to its lipophilicity and persistence in the environment. Studies suggest that fluorinated compounds can enhance the potency of pesticides by improving their absorption and retention in biological systems.

Key Findings:

- Mechanism: Disruption of neurotransmission in insects.

- Efficacy: Higher activity compared to non-fluorinated analogs due to enhanced binding affinity to target sites.

Antimicrobial Activity

While less studied than its insecticidal properties, preliminary research suggests that pyridine derivatives may exhibit antimicrobial effects. The exact mechanism remains under investigation, but it is hypothesized that the compound may disrupt bacterial cell membranes or interfere with metabolic pathways.

Comparative Analysis

To better understand the position of 2-chloromethyl-4-methyl-5-pentafluoroethylpyridine within its class, a comparison with structurally similar compounds is presented below:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Chloromethyl-4-methyl-5-pentafluoroethylpyridine | Chloromethyl and pentafluoroethyl groups | Insecticidal potential |

| Pentafluorophenylpyridines | Fluorinated phenyl group | Varies by specific compound |

| Chloroalkyl Pyridines | Various alkyl substituents | Varies by specific compound |

| Fluorinated Imidazoles | Different heterocyclic structure | Antimicrobial properties |

This table illustrates the unique attributes of 2-chloromethyl-4-methyl-5-pentafluoroethylpyridine, particularly its enhanced biological activity due to halogenation.

Case Studies

- Insecticidal Efficacy Study : A study conducted on various insect species demonstrated that formulations containing 2-chloromethyl-4-methyl-5-pentafluoroethylpyridine resulted in significant mortality rates compared to controls. The study highlighted the importance of dosage and application method in maximizing efficacy.

- Antimicrobial Screening : In vitro tests showed that this compound exhibited moderate antibacterial activity against Gram-positive bacteria, suggesting potential applications in agricultural settings where microbial resistance is a concern.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-chloromethyl-4-methyl-5-pentafluoroethylpyridine can be contextualized by comparing it to analogous pyridine and pyrimidine derivatives. Below is a qualitative analysis based on substituent effects, reactivity, and applications:

Table 1: Comparative Analysis of Structural Analogues

Key Observations

Substituent Reactivity: The chloromethyl group in the target compound offers higher reactivity toward nucleophilic substitution compared to the hydroxymethyl group in 2-chloro-5-fluoro-4-(hydroxymethyl)pyridine, making the former more suitable for alkylation reactions .

Electronic and Steric Effects :

- The methyl group at position 4 in the target compound introduces steric hindrance, which may slow down reactions at the adjacent positions compared to 4-chloro-5-fluoro-2-methylpyridine, where the methyl group is at position 2 .

- Pyrimidine derivatives (e.g., 4-chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine) exhibit higher polarity due to dual nitrogen atoms, favoring applications in polar solvents or hydrogen-bonding interactions .

Applications :

- The target compound’s pentafluoroethyl group aligns with trends in agrochemicals, where fluorinated moieties improve bioavailability and metabolic stability.

- In contrast, hydroxymethyl-containing analogues (e.g., ) are prioritized in pharmaceuticals for their ability to form hydrogen bonds with biological targets.

Research Findings and Limitations

- Data Gaps: The provided evidence lacks quantitative data (e.g., melting points, solubility) for direct comparisons. Conclusions are inferred from substituent chemistry and known trends.

- Contradictions: While emphasizes microbial screening for amino-substituted pyridines, the target compound’s applications are hypothesized to diverge due to its distinct substituent profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.